7-Methoxy-6-methylhept-5-en-2-one
Description
Contextualization of the Compound within the Broader Landscape of Aliphatic Ketone and Ether Chemistry
7-Methoxy-6-methylhept-5-en-2-one belongs to the class of aliphatic ketones and ethers. Aliphatic ketones are organic compounds characterized by a carbonyl group bonded to two alkyl carbon atoms and are fundamental building blocks in organic synthesis. foodb.cahaz-map.com They are known for their reactivity, participating in a wide array of chemical transformations. libretexts.org Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally less reactive and are often found as structural motifs in a vast number of natural and synthetic compounds. researchgate.net
The combination of both a ketone and an ether functional group within a single aliphatic chain, as seen in this compound, results in a polyfunctional compound. libretexts.org The presence of multiple reactive sites can lead to complex chemical behavior and offers opportunities for selective transformations in synthetic chemistry. libretexts.org The study of such molecules is crucial for developing new synthetic methodologies and for understanding the structure-activity relationships of more complex natural products. acs.orgnih.gov
Structural Characteristics and Precise Stereochemical Aspects of (E)-7-Methoxy-6-methylhept-5-en-2-one
The structure of this compound is defined by a seven-carbon heptane (B126788) backbone. It features a ketone functional group at the C2 position and a methoxy (B1213986) group at the C7 position. A carbon-carbon double bond is located between C5 and C6, and a methyl group is attached to the C6 position.
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound | 6-Methylhept-5-en-2-one (Sulcatone) |
| Molecular Formula | C9H16O2 | C8H14O haz-map.comnih.gov |
| Molecular Weight | 156.22 g/mol | 126.20 g/mol nih.gov |
| Boiling Point | Not available | 173 °C at 760 mmHg nih.gov |
| Density | Not available | 0.858 g/mL at 20 °C sigmaaldrich.com |
| Refractive Index | Not available | n20/D 1.439 (lit.) sigmaaldrich.com |
| Solubility | Not available | Insoluble in water; soluble in alcohol and ether nih.gov |
| CAS Number | 62603-44-5 | 110-93-0 haz-map.comnih.gov |
Note: Specific experimental data for this compound is limited. Data for the related, well-characterized compound 6-Methylhept-5-en-2-one (Sulcatone) is provided for context.
Overview of Unexplored Academic Research Frontiers and Methodological Challenges Pertaining to this compound
The limited specific research on this compound suggests several unexplored frontiers and inherent methodological challenges that are common in the synthesis of polyfunctional aliphatic compounds.
Unexplored Research Frontiers:
Natural Occurrence and Biological Activity: While the related compound, 6-methylhept-5-en-2-one (sulcatone), is a known insect pheromone and a component of various essential oils, the natural occurrence and biological profile of its methoxy derivative remain uninvestigated. foodb.canih.gov Exploring potential natural sources and screening for biological activities, such as antimicrobial or cytotoxic effects, could be a fruitful area of research. nih.govyoutube.com
Total Synthesis and Analogue Development: The development of a robust and stereoselective total synthesis for (E)-7-Methoxy-6-methylhept-5-en-2-one would be a valuable academic pursuit. acs.org Furthermore, the synthesis of a library of analogues with variations in the ether and ketone positions, as well as the stereochemistry of the double bond, could lead to the discovery of new compounds with interesting properties.
Mechanistic Studies: The interplay between the ketone and ether functionalities, particularly in reactions involving the double bond, presents an opportunity for detailed mechanistic investigations.
Methodological Challenges:
Stereoselective Synthesis: Achieving high stereoselectivity for the (E)-double bond in an acyclic system can be challenging. rsc.orgacs.org The development of new catalytic methods or the adaptation of existing ones would be necessary for an efficient synthesis. rsc.orgacs.org
Chemoselectivity: The presence of multiple functional groups (ketone, ether, alkene) requires careful planning of synthetic routes to avoid unwanted side reactions. libretexts.org Protecting group strategies may be necessary to selectively functionalize one part of the molecule while leaving others intact.
Purification: The separation of the desired (E)-isomer from any potential (Z)-isomer byproduct, as well as other reaction impurities, can be a significant challenge in the purification process.
Structure
3D Structure
Properties
CAS No. |
62603-44-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methoxy-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(7-11-3)5-4-6-9(2)10/h5H,4,6-7H2,1-3H3 |
InChI Key |
GEUQPWLULMVKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C(C)COC |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 6 Methylhept 5 En 2 One
Retrosynthetic Analysis of the 7-Methoxy-6-methylhept-5-en-2-one Molecular Architecture
A retrosynthetic analysis of this compound reveals several potential disconnections. The primary bonds to consider for disconnection are the carbon-carbon bonds that form the heptenone backbone and the carbon-oxygen bond of the methoxy (B1213986) group.
A logical primary disconnection is at the C5-C6 double bond, suggesting an olefination reaction such as a Wittig or Horner-Wadsworth-Emmons reaction. This would lead to a ketone precursor and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.
Alternatively, a disconnection adjacent to the ketone at the C3-C4 bond points towards an acetoacetic ester synthesis-type approach. This would involve the alkylation of an acetoacetic ester derivative with a suitable methoxy-containing alkyl halide.
Another key disconnection involves the C-O bond of the methoxy group. This suggests the introduction of the methoxy group at a later stage of the synthesis onto a hydroxylated intermediate, likely via a Williamson ether synthesis.
Finally, considering the known industrial syntheses of 6-methylhept-5-en-2-one, a Carroll rearrangement approach is a plausible strategy. vulcanchem.comchemicalbook.com This would involve the rearrangement of a β-keto ester of a methoxy-containing allylic alcohol.
Exploration of Chemical Reaction Pathways for Carbon-Carbon Bond Formation
The formation of the carbon skeleton of this compound can be achieved through various established carbon-carbon bond-forming reactions. The choice of strategy often depends on the availability of starting materials and the desired efficiency and selectivity.
Condensation reactions are a cornerstone of carbon-carbon bond formation. For the synthesis of the heptenone core, aldol-type condensation reactions could be envisioned. For instance, the condensation of a suitable aldehyde with acetone (B3395972) or another ketone synthon could form the α,β-unsaturated ketone moiety.
A prominent example from the synthesis of the parent compound, 6-methylhept-5-en-2-one, is the Carroll rearrangement. chemicalbook.com This reaction involves the thermal rearrangement of a β-keto ester of an allylic alcohol to form a γ,δ-unsaturated ketone. In the context of this compound, this would likely involve the reaction of a methoxy-substituted allylic alcohol with an acetoacetic ester derivative.
Industrial syntheses of 6-methylhept-5-en-2-one also utilize isobutylene, acetone, and formaldehyde (B43269) as starting materials. chemicalbook.com A similar approach could potentially be adapted by using a methoxy-containing analogue of one of these starting materials.
Olefination reactions provide a powerful and versatile method for the construction of the C=C double bond in the heptenone structure. The Wittig reaction, using a phosphorus ylide, or the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate carbanion, are prime candidates. These reactions offer good control over the location of the double bond. For instance, the reaction of a stabilized ylide derived from a phosphonium salt with a ketone would be a viable route.
Another approach involves the alkylation of a ketone enolate. For example, the alkylation of the enolate of acetone with a suitable methoxy-containing allylic halide could be a straightforward method to assemble the carbon skeleton.
Stereoselective and Regioselective Installation of the Methoxy Functional Group
The introduction of the methoxy group at the C7 position requires a regioselective approach. A common and effective method for forming ethers is the Williamson ether synthesis. This would involve the deprotonation of a primary alcohol at the C7 position of a suitable precursor, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). The precursor, a 7-hydroxy-6-methylhept-5-en-2-one, could be synthesized from starting materials containing a protected hydroxyl group that is later deprotected for methylation.
The regioselectivity of this reaction is generally high for primary alcohols, minimizing the risk of methylation at other positions. The choice of base and reaction conditions would be crucial to ensure efficient conversion without side reactions.
Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 6 Methylhept 5 En 2 One
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) for Separation and Volatility Profiling
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given its molecular weight and the presence of a ketone and an ether functional group, 7-Methoxy-6-methylhept-5-en-2-one is expected to be amenable to GC analysis. This technique is particularly well-suited for determining the purity of the compound and identifying any volatile by-products or isomers from its synthesis.
The volatility of the compound allows it to be vaporized at typical GC inlet temperatures without significant degradation. A non-polar or mid-polar capillary column would likely provide good separation from impurities. For detection, a Flame Ionization Detector (FID) would offer high sensitivity for this hydrocarbon-rich molecule. For structural confirmation and identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) would be the method of choice. nih.gov
A hypothetical GC analysis for profiling this compound might employ the following parameters, derived from standard methods for similar ketones and ethers:
Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Expected Retention Time | 10-15 minutes |
This table represents a typical starting point for method development. The actual retention time would need to be determined empirically. The use of a temperature ramp allows for the effective separation of compounds with a range of boiling points.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Separation
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly useful for analyzing compounds that are non-volatile or thermally labile, making it a complementary technique to GC for a full purity profile of this compound.
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with a standard UV-Vis detector. The isolated ketone carbonyl group has a weak n→π* transition around 280 nm, but detection at this wavelength often suffers from low signal-to-noise.
To overcome this, a common strategy for the HPLC analysis of ketones is pre-column derivatization. researchgate.netauroraprosci.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to form a highly colored and UV-active hydrazone derivative. researchgate.net This allows for sensitive detection at wavelengths around 360 nm.
The separation would typically be carried out using reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.net
Below are hypothetical HPLC conditions for the analysis of the DNPH derivative of this compound.
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound (as DNPH derivative)
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient Program | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
This table outlines a standard reversed-phase HPLC method that would be suitable for the separation of the derivatized ketone from non-volatile impurities and excess derivatizing reagent. The gradient elution is necessary to ensure adequate separation of a potential range of impurities with varying polarities.
Chemical Reactivity and Mechanistic Organic Chemistry of 7 Methoxy 6 Methylhept 5 En 2 One
Reactivity Profiles of the Ketone Moiety
The ketone functional group at the C-2 position is a primary site for nucleophilic attack and reactions involving the adjacent alpha-protons.
Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield an alcohol.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 7-methoxy-6-methylhept-5-en-2-ol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reaction.
Grignard and Organolithium Reagents: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone results in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful tool for carbon-carbon bond formation.
Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. This involves the reaction with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond.
Alpha-Proton Abstraction: The protons on the carbon atoms adjacent to the carbonyl group (the alpha-protons at C-1 and C-3) are acidic and can be removed by a base to form an enolate. The resulting enolate is a potent nucleophile and can participate in a variety of reactions.
Alkylation: The enolate can be alkylated by reacting with an alkyl halide. This allows for the introduction of new alkyl groups at the alpha-position.
Aldol (B89426) Condensation: The enolate can react with another molecule of 7-methoxy-6-methylhept-5-en-2-one or a different aldehyde or ketone in an aldol condensation reaction, forming a β-hydroxy ketone.
Transformations of the Alkene Bond
The carbon-carbon double bond between C-5 and C-6 is another key reactive site within the molecule, susceptible to a range of addition and cycloaddition reactions.
Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. prexams.com This reaction typically employs a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. prexams.com This transformation converts this compound to 7-methoxy-6-methylheptan-2-one.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.
Hydroxylation: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This results in the formation of a diol.
Cycloaddition: The alkene can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. fiveable.melibretexts.orgpressbooks.pub
[4+2] Cycloaddition (Diels-Alder Reaction): While the isolated double bond in this compound is not a typical dienophile for a standard Diels-Alder reaction, intramolecular variants or reactions with highly reactive dienes could be envisioned under specific conditions. libretexts.orglibretexts.org
[2+2] Cycloaddition: This reaction, typically requiring photochemical activation, can occur between two alkene molecules to form a cyclobutane (B1203170) ring. pressbooks.publibretexts.org
1,3-Dipolar Cycloaddition: The alkene can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. fiveable.me
Chemical Modifications of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) at the C-7 position can be modified through demethylation or converted into other functional groups.
Demethylation: The methyl group can be cleaved to reveal a primary alcohol. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI). google.com Alternatively, harsh conditions with strong nucleophiles can also effect demethylation. google.com
Functional Group Interconversion: The methoxy group is a relatively unreactive ether linkage. Conversion to other functional groups typically requires initial demethylation to the alcohol. ub.eduvanderbilt.edumit.eduorganic-chemistry.org The resulting primary alcohol can then be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions. vanderbilt.edu
Reaction Kinetics and Thermodynamic Considerations for Key Transformations
The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, such as the alkylation of the enolate, the product distribution can often be controlled by the reaction conditions. Lower temperatures and sterically hindered, non-nucleophilic bases tend to favor the kinetically controlled product (attack at the less substituted alpha-carbon), while higher temperatures and smaller, stronger bases can lead to the thermodynamically more stable product (attack at the more substituted alpha-carbon).
Thermodynamics of Alkene Hydrogenation: The hydrogenation of the alkene is an exothermic process, releasing energy as the weaker pi bond is replaced by two stronger sigma bonds. The stability of the resulting alkane makes this reaction thermodynamically favorable.
Thermodynamics of Etherification/Demethylation: The formation of ethers from alcohols is a reversible process. The etherification of an alkene with an alcohol is generally an exothermic process. tudelft.nl Conversely, the cleavage of the ether bond in demethylation requires significant energy input and is often driven by the formation of a stable product or the removal of a volatile byproduct. tudelft.nl
Reaction Kinetics of Cycloadditions: The rates of cycloaddition reactions are highly dependent on the electronic nature of the reacting partners and the orbital symmetry. scribd.com For instance, the Diels-Alder reaction is typically faster when the diene is electron-rich and the dienophile is electron-poor. libretexts.org
Data Tables
Table 1: Key Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Ketone | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone | Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Ketone | Alpha-Proton Abstraction/Alkylation | 1. LDA, 2. R-X | Alkylated Ketone |
| Alkene | Hydrogenation | H₂, Pd/C | Alkane |
| Alkene | Epoxidation | m-CPBA | Epoxide |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Methoxy Group | Demethylation | BBr₃ | Primary Alcohol |
Theoretical and Computational Chemistry Studies on 7 Methoxy 6 Methylhept 5 En 2 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the energies of molecular orbitals.
For 7-Methoxy-6-methylhept-5-en-2-one, QM calculations would reveal critical aspects of its electronic structure. The analysis would focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
A study on this compound would likely compute and visualize these orbitals. The HOMO would be expected to be localized around the carbon-carbon double bond (C=C) and the oxygen of the methoxy (B1213986) group, as these are areas of high electron density. The LUMO would likely be centered on the carbonyl group (C=O), which is an electron-deficient site.
Table 1: Illustrative Quantum Mechanical Properties for this compound This table presents hypothetical data that would be the output of a QM calculation, illustrating the type of insights gained.
| Parameter | Illustrative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; relates to its potential as an electron donor in reactions. |
| LUMO Energy | -0.8 eV | Indicates the energy released when an electron is added; relates to its potential as an electron acceptor. |
| HOMO-LUMO Gap | 5.7 eV | A relatively large gap would suggest high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Density Functional Theory (DFT) Applications for Predicting Spectroscopic Properties and Reaction Pathways
Density Functional Theory (DFT) is a class of QM methods that is particularly popular due to its balance of accuracy and computational cost. DFT is exceptionally well-suited for predicting the spectroscopic properties and exploring the potential reaction pathways of organic molecules.
If applied to this compound, DFT calculations could generate theoretical spectra that serve as a powerful tool for interpreting experimental data. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would help in the definitive assignment of signals in an experimental NMR spectrum. Similarly, a computed Infrared (IR) spectrum would show vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the ketone and the C-O-C stretch of the methoxy ether, aiding in structural confirmation.
Furthermore, DFT can be used to map out the energy landscape of chemical reactions. For this compound, one could model its synthesis pathways or potential degradation reactions. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed, revealing the activation energy and thermodynamics of the process.
Table 2: Example of DFT-Predicted Spectroscopic Data for this compound This table contains hypothetical DFT-calculated values to demonstrate how this method aids in spectral analysis.
| Spectroscopic Data | Functional Group | Predicted Value | Experimental Correlation |
| ¹³C NMR Shift | Carbonyl Carbon (C=O) | ~208 ppm | Helps assign the downfield signal in the carbon NMR spectrum. |
| ¹H NMR Shift | Methoxy Protons (-OCH₃) | ~3.3 ppm | Aids in identifying the singlet corresponding to the methoxy group. |
| IR Frequency | Carbonyl Stretch (νC=O) | ~1715 cm⁻¹ | Corresponds to the strong absorption band for the ketone in an IR spectrum. |
| IR Frequency | C=C Stretch (νC=C) | ~1670 cm⁻¹ | Helps identify the vibrational mode of the alkene group. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM and DFT methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by applying classical mechanics.
For this compound, an MD simulation would reveal its conformational flexibility. The molecule possesses several single bonds around which rotation can occur, leading to numerous possible three-dimensional shapes (conformers). An MD simulation would track the transitions between these conformers, identifying the most stable, low-energy shapes that the molecule is likely to adopt. This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.
MD simulations can also be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules (like water or ethanol), one can analyze the nature and strength of the forces between them (e.g., van der Waals forces, dipole-dipole interactions). This is fundamental to understanding its physical properties, such as boiling point, viscosity, and solubility.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of molecules with their biological activity or physical properties, respectively.
Although specific QSAR/QSPR models developed exclusively for this compound are not documented, it is a candidate for inclusion in larger modeling studies. To build such a model, a set of structurally related compounds with known activities (e.g., insect attractant efficacy) or properties (e.g., boiling point) would be used. For each compound, a series of numerical descriptors representing its constitutional, topological, and quantum-chemical properties would be calculated.
For this compound, these descriptors would include parameters like molecular weight, logP (a measure of lipophilicity), and quantum-chemical values like the HOMO/LUMO energies discussed earlier. Statistical methods would then be used to derive a mathematical equation linking these descriptors to the observed activity or property. Once validated, this model could be used to predict the performance of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.
Biological and Biomedical Research Potential of 7 Methoxy 6 Methylhept 5 En 2 One
In Silico Predictive Analyses of Biological Activities and Molecular Targets
In the absence of empirical data, in silico methods provide a valuable preliminary assessment of a novel compound's potential biological activities and molecular targets. These computational approaches utilize a molecule's structure to predict its properties and interactions within a biological system.
Quantitative Structure-Activity Relationship (QSAR) models are a prominent in silico tool. researchgate.netoecd.org These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. For 7-Methoxy-6-methylhept-5-en-2-one, a QSAR analysis could be hypothetically employed to predict a range of activities, from antimicrobial to anti-inflammatory effects, by comparing its structural features to databases of compounds with known activities. The presence of a ketone group and a methoxy (B1213986) group would be key descriptors in such an analysis.
Modern approaches often leverage machine learning and deep learning algorithms to build predictive models from large datasets of chemical and biological information. hmdb.caoaepublish.com Web-based platforms and specialized software can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. hmdb.canih.govnist.govwikipedia.org A hypothetical ADMET profile for this compound could be generated to estimate its drug-likeness, including predictions of oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity.
Furthermore, in silico tools can predict potential molecular targets by screening the compound's structure against libraries of protein binding sites. hmdb.canih.gov This could suggest potential interactions with enzymes or receptors, guiding future experimental studies. For instance, given the structural similarities to some natural products, predictions might indicate potential interactions with microbial enzymes or inflammatory pathway proteins.
A summary of potential in silico predictions for this compound is presented in Table 1.
| Predicted Property | In Silico Method | Hypothetical Outcome |
| Biological Activity Profile | QSAR, Machine Learning | Potential antimicrobial, antifungal, or anti-inflammatory activity based on structural motifs. |
| ADMET Profile | ADMET Prediction Software | Estimation of oral bioavailability, metabolic stability, and potential toxicity endpoints. |
| Molecular Targets | Reverse Docking, Target Prediction Servers | Identification of potential interacting proteins, such as microbial enzymes or signaling proteins. |
Table 1: Hypothetical In Silico Predictions for this compound.
Investigation of Enzymatic Biotransformation and Metabolic Fate (hypothetical, as no direct metabolism studies found for this specific compound)
The metabolic fate of a compound is a critical determinant of its bioactivity and potential toxicity. As no direct metabolic studies for this compound are available, its biotransformation can be hypothesized based on the metabolism of its constituent functional groups: a ketone, an alkene, and a methoxy ether.
The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role in Phase I reactions. nih.gov The ketone group in this compound could undergo reduction to a secondary alcohol. The double bond could be a site for epoxidation, also mediated by CYP enzymes, leading to the formation of an epoxide that could be further hydrolyzed to a diol.
The methoxy group represents another key site for metabolism. O-demethylation is a common metabolic pathway for ethers, catalyzed by CYP enzymes, which would yield a primary alcohol and formaldehyde (B43269). oecd.org This process can significantly alter the polarity and biological activity of the parent compound.
Phase II metabolism would likely involve the conjugation of the metabolites formed in Phase I with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. For example, the hydroxylated metabolites could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
The structurally related compound, 6-methyl-5-hepten-2-one (B42903) (sulcatone), is known to be a volatile organic compound found in various plants and is an insect pheromone. nih.gov While detailed mammalian metabolic pathways for sulcatone are not extensively documented, studies on similar aliphatic ketones suggest that oxidation and reduction are primary metabolic routes. mimedb.org A study on rats exposed to high doses of 6-methyl-5-hepten-2-one suggested increased metabolic activity in the liver and kidneys, consistent with enzymatic processing and excretion. oecd.org
A hypothetical metabolic pathway for this compound is outlined in Figure 1.
Figure 1: Hypothetical metabolic pathways of this compound. The compound could undergo O-demethylation, reduction of the ketone, or epoxidation of the double bond, followed by Phase II conjugation reactions.
Exploration of Receptor-Ligand Interactions through Molecular Docking (hypothetical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.nethmdb.canih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns between a small molecule and a protein target. hmdb.ca
Given the hypothetical biological activities predicted by in silico methods, molecular docking could be employed to explore the interactions of this compound with the active sites of relevant protein targets. For instance, if antimicrobial activity is predicted, docking studies could be performed against essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication. The results would provide insights into the potential mechanism of action at a molecular level.
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The analysis of the best-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For this compound, the ketone and methoxy groups would be expected to act as hydrogen bond acceptors, potentially interacting with amino acid residues in a protein's active site. The aliphatic chain would likely engage in hydrophobic interactions. A hypothetical docking study could reveal a binding mode that explains a potential inhibitory activity against a specific enzyme.
Bioassays for Screening of Specific Biological Functions in Model Systems (hypothetical, as no direct biological activity for this compound found)
To experimentally validate the in silico predictions and explore the biological functions of this compound, a series of bioassays would be necessary. These assays would be selected based on the hypothesized activities.
Antimicrobial Activity Screening: To investigate the potential antimicrobial properties, a panel of pathogenic bacteria and fungi could be used.
Broth microdilution assay: This method would be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Disk diffusion assay: In this assay, a paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the extent of antimicrobial activity. nist.gov
Anti-inflammatory Activity Screening: The potential anti-inflammatory effects could be assessed using cell-based assays.
Nitric oxide (NO) production assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to measure the inhibition of NO production, a key inflammatory mediator.
Cytokine expression analysis: The effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages could be measured using ELISA or qPCR.
Antioxidant Activity Screening: The antioxidant potential could be evaluated through various chemical and cell-based assays.
DPPH radical scavenging assay: This is a common chemical assay to measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Cellular antioxidant activity (CAA) assay: This assay measures the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant.
The results from these bioassays would provide the first experimental evidence of the biological functions of this compound and would guide further preclinical development.
Environmental Chemical Considerations and Ecochemical Impact of 7 Methoxy 6 Methylhept 5 En 2 One
Biodegradation Pathways and Kinetics in Various Environmental Compartments
There is no available information on the biodegradation pathways or the kinetics of 7-Methoxy-6-methylhept-5-en-2-one in different environmental compartments such as soil, sediment, or water. Studies to determine its susceptibility to microbial degradation, the potential metabolic pathways, and the half-life in these environments have not been publicly documented.
Atmospheric Chemistry and Photodegradation Processes
Detailed research on the atmospheric chemistry of this compound is not available. Consequently, there is no data on its atmospheric lifetime or its photodegradation processes. The rates of reaction with key atmospheric oxidants, such as hydroxyl radicals (•OH) and ozone (O3), which would determine its persistence and potential for long-range transport in the atmosphere, have not been determined.
Sorption and Transport Mechanisms in Soil and Aquatic Environments
Information regarding the sorption and transport mechanisms of this compound in soil and aquatic environments is not present in the scientific literature. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partitioning coefficient (Kow), which are crucial for predicting the mobility and distribution of the compound in the environment, have not been reported.
Emerging Research Avenues and Future Perspectives for 7 Methoxy 6 Methylhept 5 En 2 One
Development of Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes has spurred research into sustainable methods for synthesizing ketones like 7-Methoxy-6-methylhept-5-en-2-one. Traditional ketone syntheses often involve energy-intensive steps and generate significant chemical waste. mcgill.ca Modern green chemistry approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
One promising avenue is the catalytic oxidation of alcohols. researchgate.net For instance, the oxidation of corresponding secondary alcohols using nitrogen dioxide gas presents a sustainable method that produces nitric acid as a recoverable byproduct, thus minimizing waste. nih.gov Another approach involves the use of photocatalysis, employing visible light as a sustainable energy source. acs.org For example, the synthesis of α-keton thiol esters has been achieved using an inexpensive organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water as the only byproduct. acs.org
Furthermore, the development of solvent-free or aqueous-based reaction conditions is a key focus. The Baeyer-Villiger oxidation of cyclic ketones to lactones has been successfully performed using Oxone, an inexpensive and stable oxidizing agent, in a simple water solution, avoiding the need for more complex and less environmentally friendly procedures. acs.org Direct deoxygenative cross-coupling of carboxylic acids and alcohols via photoredox/nickel dual catalysis also represents a powerful and sustainable platform for constructing a diverse range of ketone scaffolds under mild conditions. nih.gov
| Green Synthesis Approach | Key Features | Potential Application to this compound |
| Catalytic Oxidation of Alcohols | Use of catalysts like nitrogen dioxide or metal complexes to reduce waste and energy consumption. researchgate.netnih.gov | Oxidation of the corresponding secondary alcohol precursor. |
| Photocatalysis | Utilizes visible light as a sustainable energy source and can employ green oxidants and solvents. acs.org | Light-induced synthesis from appropriate starting materials. |
| Aqueous-Based Reactions | Employs water as a solvent, reducing the reliance on volatile organic compounds. acs.org | Adaptation of synthesis steps to be performed in aqueous media. |
| Deoxygenative Cross-Coupling | Direct coupling of readily available carboxylic acids and alcohols under mild photoredox conditions. nih.gov | Synthesis from a suitable carboxylic acid and alcohol precursor. |
Elucidation of Novel Chemical Reactivity and Catalytic Applications
The enone moiety within this compound, characterized by a conjugated carbon-carbon double bond and a carbonyl group, is a hub of chemical reactivity. taylorandfrancis.com This functional group allows the molecule to participate in a variety of reactions, acting as either a carbonyl compound or an olefin. taylorandfrancis.com Research into the novel reactivity of enones is a dynamic field with potential applications in catalysis.
One area of exploration is the catalytic activation of enones for carbon-carbon bond formation. msu.edu For example, rhodium-catalyzed hydrogenative aldol (B89426) cycloreduction of enones has been shown to form five- and six-membered rings with high stereochemical control. msu.edu This type of reaction could be adapted to create complex cyclic derivatives from this compound.
Furthermore, enone reductases (ERs) are enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds in α,β-unsaturated compounds, including ketones. nih.gov These biocatalysts are gaining attention for their potential in industrial applications due to their high selectivity and ability to operate under mild conditions. nih.gov The use of ERs could lead to the synthesis of chiral saturated ketones derived from this compound, which may have applications in pharmaceuticals or as flavor and fragrance compounds.
The development of new catalytic systems for enone synthesis is also an active area of research. For instance, a reductive nickel-catalyzed cross-coupling of vinyl triflates and acid fluorides has been developed to produce enones. chemistryviews.org Such methods could potentially be adapted for the synthesis of this compound itself or its analogs.
Targeted Synthesis of High-Value Derivatives with Modulated Properties
The structural backbone of this compound offers numerous possibilities for the targeted synthesis of high-value derivatives with tailored properties. The ketone and methoxy (B1213986) functional groups, as well as the carbon-carbon double bond, are all sites that can be chemically modified.
The synthesis of ketone derivatives is a well-established field in organic chemistry. science.govnih.gov For instance, the development of a nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl iodides allows for the synthesis of a wide variety of functionalized dialkyl ketones. nih.gov This methodology could be applied to create analogs of this compound with diverse alkyl substitutions, potentially leading to compounds with altered biological activities or physical properties.
Moreover, the methoxy group can be a target for demethylation to yield the corresponding hydroxy derivative. mdpi.com This transformation can significantly alter the polarity and hydrogen-bonding capabilities of the molecule, which could in turn affect its biological interactions. For example, the demethylation of polymethoxyflavones has been shown to produce metabolites with different biological activities. mdpi.com
The synthesis of derivatives of the related compound, 6-methylhept-5-en-2-one (sulcatone), highlights the potential for creating a wide array of analogs. oecd.orgfoodb.cawikipedia.orghaz-map.comsigmaaldrich.com By introducing different functional groups or altering the carbon skeleton, it is possible to fine-tune the molecule's properties for specific applications.
| Derivative Type | Synthetic Strategy | Potential Property Modulation |
| Alkyl Analogs | Nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.gov | Altered lipophilicity, steric hindrance, and biological activity. |
| Hydroxy Derivatives | Demethylation of the methoxy group. mdpi.com | Increased polarity, potential for hydrogen bonding, and modified biological interactions. |
| Halogenated Derivatives | Introduction of halogen atoms at various positions. | Modified electronic properties and potential for further functionalization. |
| Cyclic Analogs | Intramolecular cyclization reactions. msu.edu | Constrained conformation, leading to specific receptor interactions. |
Interdisciplinary Research Integrating Materials Science or Nanotechnology
The unique chemical structure of this compound and its derivatives presents opportunities for interdisciplinary research, particularly at the interface of chemistry, materials science, and nanotechnology. Ketones, as a class of compounds, are already utilized in the production of polymers, adhesives, and coatings. numberanalytics.comnumberanalytics.com
In materials science, ketones can serve as monomers or intermediates in the synthesis of advanced polymers like polyetheretherketone (PEEK). numberanalytics.com The specific structure of this compound could be exploited to create novel polymers with tailored thermal or mechanical properties. The presence of both a reactive carbonyl group and a double bond could allow for various polymerization strategies.
In the realm of nanotechnology, ketones and other oxygen-containing functional groups on organic molecules can play a role in the synthesis and stabilization of nanomaterials. scribd.com For example, functional groups like alcohols, ketones, and carboxylic acids present in plant extracts have been implicated in the reduction of metal ions to form nanoparticles. scribd.com It is conceivable that this compound or its derivatives could be used as capping agents to control the size and properties of nanoparticles.
Furthermore, the encapsulation of ketones within nanocarriers like solid lipid nanoparticles (SLNs) is an emerging area of research. nih.gov This approach allows for the controlled release of the encapsulated compound. For instance, 2-ketones released from SLNs have been shown to modulate the growth and antioxidant systems of plants. nih.gov A similar strategy could be developed for this compound to create novel delivery systems for agricultural or other applications.
| Interdisciplinary Area | Potential Application of this compound | Research Focus |
| Materials Science | Monomer or intermediate for novel polymers. numberanalytics.comnumberanalytics.com | Synthesis of polymers with tailored thermal, mechanical, or optical properties. |
| Nanotechnology | Capping agent for nanoparticle synthesis. scribd.com | Control of nanoparticle size, shape, and surface chemistry. |
| Nanodelivery Systems | Encapsulation within nanocarriers like solid lipid nanoparticles. nih.gov | Development of controlled-release formulations for various applications. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxy-6-methylhept-5-en-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of intermediates derived from 6-methyl-5-hepten-2-one using acidic catalysts such as boron trifluoride diethyl etherate. Optimization can be achieved by adjusting reaction temperature (typically 0–25°C), catalyst concentration (e.g., 5–10 mol%), and solvent polarity. Yield improvements are reported when using anhydrous conditions to minimize side reactions . For reproducibility, ensure detailed documentation of stoichiometry and purification steps (e.g., column chromatography with silica gel) as per standardized protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming methoxy and methyl substituents, with chemical shifts for the α,β-unsaturated ketone moiety typically appearing at δ 5.8–6.2 ppm () and δ 190–210 ppm () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching, while fragmentation patterns identify key structural motifs.
- Infrared (IR) Spectroscopy : Strong absorption bands near 1680–1720 cm confirm the carbonyl group .
Q. What purification strategies are recommended for isolating this compound with high purity?
- Methodological Answer : Use sequential purification steps:
Flash Chromatography : Employ a gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to separate polar byproducts.
Recrystallization : Utilize ethanol or acetone at low temperatures to isolate crystalline product.
Purity should be verified via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying storage conditions be resolved?
- Methodological Answer : Conduct controlled stability studies with variables such as:
- Temperature : Compare degradation rates at 4°C, 25°C, and −20°C over 30 days.
- Light Exposure : Use amber vials vs. clear glass to assess photodegradation.
- Humidity : Monitor hydrolysis in environments with 30% vs. 70% relative humidity.
Statistical analysis (ANOVA) and Arrhenius modeling can predict shelf-life, while LC-MS identifies degradation products .
Q. What mechanistic insights can guide the acid-catalyzed cyclization of derivatives of this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., protonation vs. cyclization).
- Computational Studies : Density Functional Theory (DFT) calculations can map transition states and identify favorable pathways (e.g., chair vs. boat transition states).
- Trapping Intermediates : Quench reactions at early stages to isolate carbocation intermediates via cold trapping (−78°C) .
Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?
- Methodological Answer :
Degradation Pathways : Simulate environmental conditions (UV light, microbial activity) and analyze products via GC-MS or HPLC-TOF.
Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity.
Ecotoxicokinetics : Model bioaccumulation potential using log values and soil adsorption coefficients (e.g., ) .
Data Contradiction Analysis
Q. What experimental design principles mitigate variability in reported catalytic efficiencies for synthesizing this compound?
- Methodological Answer :
- Standardized Protocols : Use identical catalyst batches (e.g., BF-OEt from the same supplier) and solvent purity grades.
- Control Experiments : Include internal standards (e.g., tetradecane for GC-MS) to normalize analytical variability.
- Collaborative Trials : Conduct inter-laboratory studies to identify systematic biases (e.g., moisture content in solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
